Product packaging for (3R,4S)-3-FLUOROOXAN-4-OL(Cat. No.:CAS No. 1893404-91-5)

(3R,4S)-3-FLUOROOXAN-4-OL

Cat. No.: B3112433
CAS No.: 1893404-91-5
M. Wt: 120.12
InChI Key: MSXRZCAECMOKSR-UHNVWZDZSA-N
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Description

(3R,4S)-3-Fluorooxan-4-ol is a chiral fluorinated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. With a defined stereochemistry, it is particularly useful for creating novel molecules with potential biological activity. This compound is offered with a high purity of 99% and is available in various packaging options to suit laboratory and bulk needs, including 1KG, 10KG, 25KG, and 100KG quantities . Fluorinated heterocycles like this one are of significant interest in drug discovery and development. The introduction of a fluorine atom into a molecule can profoundly influence its physicochemical properties, metabolic stability, and binding affinity to biological targets . As a scaffold, this compound can be utilized in the synthesis of more complex structures, such as active pharmaceutical ingredients (APIs) and agrochemicals . Related fluorinated tetrahydropyran derivatives have been investigated in the context of targeted protein degradation and as components in novel therapeutic agents, highlighting the relevance of this chemical class in cutting-edge research areas like anticancer drug development . Safety Notice: This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO2 B3112433 (3R,4S)-3-FLUOROOXAN-4-OL CAS No. 1893404-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthetic Methodologies for 3r,4s 3 Fluorooxan 4 Ol and Analogues

Enantioselective Fluorination Strategies

Enantioselective fluorination involves the direct introduction of a fluorine atom to a prochiral substrate to create a chiral C-F bond with high enantiomeric excess. These methods are broadly categorized into catalyst-controlled and substrate-controlled approaches.

Chiral Catalyst-Controlled Approaches

In these methodologies, a chiral catalyst orchestrates the enantioselective fluorination of a prochiral substrate, such as a cyclic ketone or its enamine/enolate equivalent. Both organocatalysis and transition-metal catalysis have proven effective.

Asymmetric Organocatalysis in Direct Fluorination

Organocatalysis utilizes small, chiral organic molecules to induce asymmetry in chemical transformations. researchgate.net For the synthesis of fluorinated tetrahydropyrans, the enantioselective α-fluorination of a corresponding cyclic ketone is a primary strategy. This transformation often proceeds through the formation of a chiral enamine intermediate from the ketone and a chiral amine catalyst. psu.edu

Research has demonstrated that primary amine catalysts derived from Cinchona alkaloids are highly effective for the enantioselective α-fluorination of cyclic ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu For instance, the fluorination of tetrahydropyran-3-one can be achieved with high enantioselectivity. The catalyst controls the facial approach of the fluorinating agent to the enamine intermediate, thereby establishing the stereocenter at the α-position. princeton.edu The reaction conditions, including the catalyst, co-catalyst (acid), and solvent, are crucial for achieving high yield and enantioselectivity. princeton.edu

Table 1: Organocatalytic Enantioselective α-Fluorination of Cyclic Ketones princeton.edu
SubstrateCatalyst SystemFluorinating AgentYield (%)Enantiomeric Excess (ee, %)
CyclohexanoneDihydroquinidine-derived amine (35) + TCANFSI8899
4,4-DimethylcyclohexanoneDihydroquinidine-derived amine (35) + TCANFSI8198
Tetrahydropyran-4-oneEpi-quinine-derived amine (epi-34) + TCANFSI7596
Tetrahydropyran-3-oneDihydroquinidine-derived amine (35) + TCANFSI6299
Transition Metal-Catalyzed Asymmetric Fluorination

Transition metal catalysis offers a powerful alternative for asymmetric fluorination. rsc.org Chiral complexes of metals such as palladium, cobalt, iridium, and nickel can catalyze the enantioselective fluorination of various substrates, including β-ketoesters and allylic compounds. nih.govbeilstein-journals.org

For example, palladium-catalyzed enantioselective fluorination of α-ketoesters, followed by a stereoselective reduction, can produce β-fluoro-α-hydroxy esters. beilstein-journals.org Similarly, cobalt and nickel complexes with chiral ligands have been successfully employed in the asymmetric fluorination of β-ketoesters and oxindoles. nih.gov Iridium catalysts have been developed for the asymmetric fluorination of allylic trichloroacetimidates, providing access to chiral allylic fluorides. beilstein-journals.org These methods can be adapted to precursors of the tetrahydropyran (B127337) ring system, offering a pathway to chiral fluorinated heterocycles. The choice of metal, ligand, and fluorinating agent (e.g., Selectfluor, NFSI) is critical for the success and stereochemical outcome of the reaction. nih.govbeilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Fluorination nih.govbeilstein-journals.org
Metal/Ligand SystemSubstrate TypeFluorinating AgentProduct TypeReported Enantioselectivity
Co(acac)₂ / (R,R)-Salenβ-ketoestersN/Aα-Fluoro-β-ketoestersGood enantioselectivity
Pd(II) / Chiral NHCOxindolesN/A3-FluorooxindolesLow to moderate ee
Sc(III) / N,N'-dioxideN-H free oxindolesNFSI3-Fluorooxindoles89-99% ee
Iridium / Chiral LigandAllylic trichloroacetimidatesN/AAllylic fluoridesN/A

Substrate-Controlled Stereoselective Fluorination

In substrate-controlled methods, a pre-existing stereocenter within the substrate molecule directs the approach of the fluorinating reagent. msu.edu This diastereoselective approach is highly effective for synthesizing complex molecules with multiple stereocenters.

A relevant strategy involves the electrophilic fluorination of chiral enamides. The chirality of the amine portion of the enamide can effectively shield one face of the double bond, leading to a highly π-facial selective and regioselective fluorination with electrophilic reagents like Selectfluor™ or NFSI. nih.gov This method generates a β-fluoro-iminium intermediate, which can be trapped to yield α-fluoro carbonyl compounds with high diastereoselectivity. nih.gov Similarly, the stereochemistry of alkoxy groups in tetrahydropyran acetates can influence the conformation of oxocarbenium ion intermediates, thereby controlling the stereochemical outcome of substitution reactions, including those that could introduce fluorine. acs.org

Diastereoselective Construction of the 3-Fluoro-4-hydroxytetrahydropyran Core

These methods focus on building the tetrahydropyran ring or modifying a pre-existing one in a way that sets the relative stereochemistry of the C3-fluorine and C4-hydroxyl groups.

Epoxide Ring-Opening Methodologies for Vicinal Stereocenter Introduction

The regioselective and stereoselective ring-opening of epoxides is a classic and powerful method for introducing two adjacent functional groups with defined trans-stereochemistry. pressbooks.pub To synthesize (3R,4S)-3-fluorooxan-4-ol, a key strategy involves the nucleophilic opening of a 3,4-epoxytetrahydropyran intermediate with a fluoride (B91410) source. researcher.life

The reaction proceeds via an SN2 mechanism, where the nucleophile (fluoride) attacks one of the epoxide carbons, leading to inversion of configuration at that center and resulting in a trans-diaxial arrangement of the incoming fluoride and the existing oxygen atom in the transition state. pressbooks.pubtransformationtutoring.com The success of this method hinges on the ability to synthesize the prerequisite epoxide with the correct stereochemistry and to control the regioselectivity of the fluoride attack. Base-catalyzed ring-opening typically occurs at the less sterically hindered carbon, while acid-catalyzed opening can favor attack at the more substituted carbon. pressbooks.pub

Recent advances include transition metal-catalyzed asymmetric hydrofluorination of meso-epoxides, which can desymmetrize the substrate to afford chiral fluorohydrins with high enantioselectivity. rsc.org Furthermore, domino reactions involving titanocene-catalyzed reductive epoxide ring-opening followed by defluorinative coupling have been developed to synthesize fluorinated pyran derivatives. organic-chemistry.org

Table 3: Epoxide Ring-Opening for Fluorohydrin Synthesis
Epoxide TypeReagent/CatalystKey PrincipleProduct StereochemistryReference
Chiral EpoxideFluoride Nucleophile (e.g., HF, Et₃N·3HF)SN2 Ring-Openingtrans-Fluorohydrin pressbooks.pubresearcher.life
meso-EpoxideTransition Metal Catalyst + Fluoride SourceAsymmetric HydrofluorinationChiral Fluorohydrin rsc.org
Various EpoxidesTiCp₂Cl₂ / Trifluoromethyl-alkenesReductive Domino Ring-Opening/Couplinggem-Difluorobishomoallylic alcohols organic-chemistry.org
Regio- and Diastereoselective Fluorolytic Ring-Opening

The key step in this approach is the nucleophilic attack of a fluoride ion on a 3,4-epoxyoxane precursor. The reaction's regioselectivity is critical, with the fluoride attacking the C3 position to yield the desired 3-fluoro-4-hydroxy substitution pattern. The stereochemical outcome is dictated by a trans-diaxial opening of the epoxide ring, which ensures the formation of the (3R,4S) diastereomer from an appropriately configured epoxide. mdpi.com Various fluoride sources, such as potassium bifluoride (KHF₂) and tetrabutylammonium (B224687) fluoride (TBAF), can be employed for this transformation. The efficiency and regioselectivity of the ring-opening can be influenced by the steric environment of the epoxide. mdpi.com

Epoxides are highly useful intermediates in organic synthesis due to their ring strain, which makes them susceptible to ring-opening reactions with a wide range of nucleophiles. nih.govjsynthchem.com The stereospecificity of these reactions is a key advantage in the synthesis of complex molecules. mdpi.com

Epoxide Precursor Synthesis for Stereochemical Control

The synthesis of the chiral epoxide precursor is fundamental to controlling the final stereochemistry of the fluorinated product. nih.gov Enantioselective epoxidation methods are crucial for producing the epoxide with the desired absolute stereochemistry. mdpi.com Techniques like the Sharpless asymmetric epoxidation of allylic alcohols have become indispensable tools for this purpose. mdpi.com The synthesis often starts from readily available chiral materials or employs biocatalytic approaches to generate enantiopure epoxides. nih.gov For instance, a meso-epoxide precursor can be synthesized and then resolved or subjected to a stereoselective opening. mdpi.com The choice of oxidizing agent and reaction conditions can significantly impact the diastereoselectivity of the epoxidation. mdpi.com

Prins Cyclization and Related Annulation Strategies

The Prins cyclization has emerged as a powerful method for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. nih.gov

Stereoselective Prins Cyclization for Tetrahydropyran Formation

The Prins cyclization proceeds through the formation of an oxocarbenium ion, which then reacts with a π-nucleophile in an intramolecular fashion to form the tetrahydropyran ring. acs.org The stereoselectivity of the cyclization can be controlled by the geometry of the starting alkene and the reaction conditions. nih.govorganic-chemistry.org For example, using chiral catalysts or substrates can lead to high levels of enantioselectivity. organic-chemistry.orgharvard.edu Various Lewis and Brønsted acids have been employed to catalyze the reaction, with the choice of acid influencing the reaction's efficiency and selectivity. beilstein-journals.orgorganic-chemistry.org Modifications of the Prins reaction, such as the silyl-Prins cyclization, offer advantages like increased reaction rates and higher selectivities. uva.es

Catalyst/PromoterSubstratesProductKey Features
BF₃·OEt₂ / SnBr₄α-acetoxy ethers2,4-disubstituted THPsAvoids racemization, high optical purity. beilstein-journals.org
BiCl₃Homoallylic alcohol and aldehyde4-chloro-cis-2,6-disubstituted THPMicrowave-assisted, single diastereomer. nih.gov
[{(R)-BINOL}Ti(IV){OCH(CF₃)₂}₂]Aldehyde and allylsilanecis-2,6-disubstituted 4-methylenetetrahydropyranEnantioselective, internal chirality transfer. nih.gov
O₃ReOSiPh₃Homoallylic alcohols and aromatic/α,β-unsaturated aldehydesHighly substituted 4-hydroxytetrahydropyransMild conditions, stereoselective. organic-chemistry.org
Trapping and Derivatization of Oxocarbenium Ion Intermediates

A key feature of the Prins cyclization is the ability to trap the intermediate oxocarbenium ion with various nucleophiles. nih.gov This allows for the introduction of diverse functional groups onto the tetrahydropyran ring. For instance, in the silyl-Prins cyclization, allylsilanes or vinylsilanes can act as internal nucleophiles to trap the oxocarbenium ion. nih.govbeilstein-journals.org The Mukaiyama aldol–Prins (MAP) cyclization utilizes an enol ether as a nucleophile to trap the reactive intermediate, preventing side reactions. nih.govbeilstein-journals.org This strategy has been used to synthesize 2,6-disubstituted tetrahydropyran-4-ones. nih.gov The choice of the trapping nucleophile significantly expands the synthetic utility of the Prins cyclization, enabling the creation of a wide array of functionalized tetrahydropyrans. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the coupling of two or more complex fragments late in the synthetic sequence. For example, a fluorinated building block could be coupled with a tetrahydropyran precursor.

In contrast, a divergent approach starts with a common intermediate that is then elaborated into a variety of target molecules. For instance, a key fluorinated tetrahydropyran intermediate could be synthesized and then functional group manipulations would be used to arrive at this compound and its analogues. A divergent strategy based on a ring-strain dictated fluorinating Prins cyclization can lead to tetrahydropyrans with either a fluorohydrin or a carbonyl moiety. researchgate.net

Development and Application of Novel Fluorinating Reagents

The development of new fluorinating reagents is crucial for advancing the synthesis of fluorinated organic molecules. tcichemicals.com While traditional reagents like hydrogen fluoride are highly effective, they are also toxic and corrosive, requiring special handling. tcichemicals.com

Modern electrophilic fluorinating agents, such as Selectfluor®, offer easier handling and high selectivity. researchgate.net These "N-F" type reagents are effective for the fluorination of a wide range of organic substrates under mild conditions. researchgate.net

In the realm of nucleophilic fluorination, reagents like DMPU/HF have shown to provide higher yields and diastereoselectivity compared to older reagents like Py/HF. researchgate.net Another novel nucleophilic fluorinating agent is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which is a thermally stable crystalline solid that is easier to handle than many other fluorinating agents. tcichemicals.com The development of new reagents, such as hypervalent fluoroiodane, has also enabled novel fluorocyclization reactions to create fluorinated heterocycles. rsc.org

Reagent FamilyExample Reagent(s)Key Characteristics
Electrophilic "N-F"Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))Solid, easy to handle, storable, site-selective. researchgate.net
Nucleophilic Amine/HF ComplexesDMPU/HF (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/HF)High yields and diastereoselectivity. researchgate.net
Nucleophilic Sulfur FluoridesFLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)Crystalline solid, high thermal stability, less fuming. tcichemicals.com
Hypervalent IodineFluoroiodane reagentEnables fluorocyclization of unsaturated hydrazones and oximes. rsc.org

Utilization of Diethylaminosulfur Trifluoride (DAST) in Oxane Fluorination

Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent for the conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives under mild conditions. pharmtech.comheteroletters.org Its application in the synthesis of fluorinated oxanes is particularly valuable. The reaction of DAST with alcohols proceeds via a deoxofluorination mechanism, where a hydroxyl group is replaced by a fluorine atom. pharmtech.comheteroletters.org

The stereochemical outcome of the fluorination of cyclic alcohols, such as those on an oxane ring, with DAST is highly dependent on the substrate and reaction conditions. While carbocation rearrangements can occur, the reaction often proceeds with inversion of configuration, which is a key consideration for achieving the desired stereochemistry in this compound. heteroletters.org For instance, the fluorination of a precursor with a hydroxyl group at the C3 position and the correct stereochemistry can lead to the desired product.

Research has shown that DAST is effective in the fluorodeoxygenation of various substrates, including the synthesis of fluorinated piperidines from glutamic acid, highlighting its utility in creating fluorinated heterocyclic structures. sigmaaldrich.com The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

Table 1: Applications of DAST in Fluorination Reactions

Substrate TypeProductKey Features
AlcoholsAlkyl FluoridesNucleophilic substitution of hydroxyl group. heteroletters.org
Aldehydes/KetonesGem-difluoridesDeoxofluorination of carbonyl group. pharmtech.com
EpoxidesVicinal FluorohydrinsRing-opening with fluoride. sigmaaldrich.com
OximesImidoyl FluoridesCan be isolated or used in situ for further transformations. organic-chemistry.org

Electrophilic Fluorination with N-F Reagents (e.g., Selectfluor) in Stereospecific Transformations

Electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond, offer a powerful alternative to nucleophilic methods. wikipedia.org Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, is one of the most widely used due to its stability, ease of handling, and high reactivity. pharmtech.comref.ac.uk

Selectfluor is an electrophilic source of fluorine that can react with electron-rich centers, such as enol ethers, enamides, and electron-rich aromatic rings. wikipedia.orgnih.gov In the context of synthesizing this compound, a strategy involving the fluorination of a corresponding enol ether or glycal derived from an oxane precursor is a viable approach. The stereochemical outcome of such reactions can be controlled by the substrate and the reaction conditions. For example, the fluorination of chiral enamides using Selectfluor has been shown to proceed with high π-facial selectivity. nih.gov

Another important N-F reagent is N-fluorobenzenesulfonimide (NFSI). wikipedia.org Both Selectfluor and NFSI are effective for the fluorination of a wide range of organic molecules under mild conditions. pharmtech.comorganic-chemistry.org The choice between these reagents often depends on the specific substrate and desired reactivity. researchgate.net Recent research has also focused on activating these relatively weak electrophilic fluorinating reagents through various catalytic systems to enhance their applicability. chinesechemsoc.org

Table 2: Comparison of Common N-F Electrophilic Fluorinating Reagents

ReagentStructureKey Characteristics
Selectfluor Cationic, contains a DABCO coreHighly reactive, versatile, widely used commercially. pharmtech.comref.ac.uk
N-Fluorobenzenesulfonimide (NFSI) Neutral, sulfonimide-basedMild, effective for various substrates. wikipedia.orgorganic-chemistry.org

Difluorocarbene-Involved Reactions for Fluorinated Heterocycles

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile building block in organofluorine chemistry. cas.cn It can be generated from various precursors, such as sodium chlorodifluoroacetate or trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate. chim.itmdpi.com Reactions involving difluorocarbene offer unique pathways for the synthesis of fluorinated heterocycles.

One common application of difluorocarbene is its [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. cas.cn While not a direct route to this compound, subsequent ring-opening and transformation of a difluorocyclopropanated oxane derivative could be a potential synthetic strategy.

More relevant is the reaction of difluorocarbene with heteroatom nucleophiles. cas.cn For instance, difluorocarbene can react with oxygen nucleophiles, which could be exploited in the synthesis of fluorinated oxanes. Additionally, [4+1] annulation reactions of difluorocarbene with conjugated systems are useful for constructing five-membered fluorinated heterocycles, which could potentially be transformed into six-membered rings. chim.it Recent advancements have also explored the use of transition metal-catalyzed reactions involving difluorocarbene for the synthesis of complex fluorinated molecules. researchgate.netacs.org An interesting and unconventional reaction of difluorocarbene involves its ability to act as both a C1 synthon and a fluorinating agent simultaneously, leading to the formation of 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.org

Mechanistic and Theoretical Investigations in 3r,4s 3 Fluorooxan 4 Ol Synthesis and Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions involving fluorinated compounds. These methods provide deep insights into reaction energetics, the structures of transient intermediates, and the factors controlling stereoselectivity, which are often difficult to discern through experimental means alone.

DFT calculations are instrumental in mapping the potential energy surfaces of fluorination reactions. For the synthesis of molecules like (3R,4S)-3-fluorooxan-4-ol, which often involves the ring-opening of a corresponding 3,4-epoxyoxane, DFT can model the entire reaction coordinate. This includes the reactant complex, the transition state, and the product. By calculating the energies of these states, chemists can determine the activation barriers and reaction enthalpies.

The mechanism of nucleophilic fluorination often follows an S_N_2 pathway, where a fluoride (B91410) ion attacks an electrophilic carbon center, displacing a leaving group. alfa-chemistry.com In the case of an epoxide precursor, the reaction involves a backside attack on one of the epoxide carbons. DFT studies can elucidate the geometry of the transition state, confirming the stereochemical inversion that leads to the trans relationship between the incoming fluoride and the resulting hydroxyl group. Furthermore, computational models can investigate the role of the fluoride source (e.g., TBAF, KHF₂) and the solvent, showing how hydrogen bonding or ion-pairing influences the reaction rate and mechanism. alfa-chemistry.com DFT calculations can also be applied to more complex systems, such as nickel-catalyzed processes, to determine the rate-determining step of a reaction. pku.edu.cn

Table 1: Hypothetical DFT-Calculated Parameters for Epoxide Ring-Opening by Fluoride
ParameterAttack at C3Attack at C4Description
Activation Energy (ΔG, kcal/mol) 18.520.1Calculated energy barrier for the nucleophilic attack, indicating the kinetic preference.
Reaction Energy (ΔGrxn, kcal/mol) -12.3-11.5Overall free energy change, indicating the thermodynamic stability of the product.
Key Transition State Bond Length (C-F, Å) 2.152.18The distance of the forming carbon-fluorine bond in the calculated transition state.

Theoretical modeling is crucial for predicting and rationalizing the stereochemical outcomes of reactions. For this compound, the specific cis relationship between the C3-fluorine and the C4-hydroxyl group relative to the ring is a key structural feature. DFT calculations can predict the preferred stereoisomer by comparing the thermodynamic stabilities of all possible products. By calculating the ground-state energies of the different diastereomers (e.g., trans-diaxial, trans-diequatorial, cis), the model can identify the most stable conformation and, by extension, the likely major product under thermodynamic control.

Moreover, by analyzing the transition states leading to different stereoisomers, the kinetic product can be predicted. For instance, in the fluorolytic opening of a 3,4-epoxyoxane, theoretical models can compare the activation energies for the formation of the (3R,4S) product versus other potential diastereomers, providing a quantitative prediction of the reaction's diastereoselectivity. These calculations often incorporate stereoelectronic effects that dictate the preferred trajectory of the nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States in Fluorination

Stereoelectronic Effects in Fluorinated Oxane Systems

Stereoelectronic effects are intramolecular interactions involving the spatial arrangement of orbitals that significantly influence molecular conformation, stability, and reactivity. wikipedia.org In fluorinated oxane systems like this compound, these effects are pronounced due to the high electronegativity of fluorine and the presence of lone pairs on the ring oxygen.

The primary stereoelectronic interaction is the gauche effect, which describes the tendency of certain substituents to prefer a gauche (approximately 60° dihedral angle) rather than an anti-periplanar conformation, despite potential steric hindrance. wikipedia.org In fluorinated systems, this is often a result of stabilizing hyperconjugative interactions. For a F-C-C-X fragment, where X is an electronegative atom or group, a stabilizing interaction can occur between a filled bonding orbital (e.g., σ_C-H_) and an empty anti-bonding orbital of the C-F bond (σ*C-F). wikipedia.orgethz.ch

In this compound, the molecule will adopt a chair conformation. The relative orientation of the C-F bond with adjacent C-H, C-C, and C-O bonds is governed by these stabilizing orbital interactions. The gauche preference can influence the conformational equilibrium, potentially favoring a conformer that might otherwise seem sterically disfavored. For example, an axial fluorine may be stabilized by hyperconjugation with anti-periplanar equatorial C-H bonds. This control over conformation is a key aspect of molecular design in medicinal chemistry. researchgate.net

Table 2: Key Stereoelectronic Interactions in a Fluorinated Oxane Chair Conformation
Interaction TypeDonor OrbitalAcceptor OrbitalEffect on Conformation
Hyperconjugation (Gauche Effect) σC-HσC-FStabilizes a gauche relationship between H and F, influencing torsional angles.
Anomeric Effect (Generalized) nO (Oxygen lone pair)σC-C / σ*C-FInfluences bond lengths and angles around the ring oxygen, can favor axial substituents. acs.org
Dipole-Dipole Interaction Cδ+-Fδ-Cδ+-Oδ-Electrostatic repulsion or attraction that contributes to the overall conformational energy.

Nucleophilic Substitution and Ring-Opening/Closing Dynamics in Fluorinated Cyclic Ethers

Nucleophilic substitution is a cornerstone of synthetic chemistry and is central to both the synthesis and potential reactivity of this compound. The introduction of the fluorine atom itself is typically achieved via a nucleophilic substitution reaction where a fluoride source acts as the nucleophile. ucla.edu

A common synthetic route to β-fluoroalcohols is the ring-opening of cyclic ethers, specifically epoxides, with a fluoride nucleophile. ucla.edu This process is highly valuable as it establishes two vicinal stereocenters in a controlled manner. The reaction is regioselective and stereospecific, proceeding via an S_N_2 mechanism that results in a trans-diaxial arrangement of the nucleophile and the hydroxyl group in the transition state. Various fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are employed, often in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. alfa-chemistry.com

Beyond synthesis, the functional groups on this compound can participate in further nucleophilic substitutions. The hydroxyl group at C4 could be activated and displaced by other nucleophiles, although the neighboring electron-withdrawing fluorine atom would influence the reaction rate. Ring-opening and closing dynamics are also pertinent. While the oxane ring is generally stable, under harsh acidic or Lewis acidic conditions, ring-opening could be initiated by protonation of the ring oxygen followed by nucleophilic attack. mdpi.com Conversely, appropriately substituted acyclic precursors can undergo intramolecular cyclization (a ring-closing nucleophilic substitution) to form the tetrahydropyran (B127337) ring.

Radical Reaction Pathways in Fluorinated Tetrahydropyran Chemistry

While ionic pathways are common, radical reactions offer complementary methods for the functionalization of tetrahydropyran systems. Radical chemistry often displays unique chemoselectivity, tolerating functional groups that are reactive under polar conditions. acs.orgnih.gov

Radical reactions involving the tetrahydropyran skeleton can be initiated in several ways. One method is through hydrogen atom transfer (HAT) from a C-H bond to a reactive radical species. pku.edu.cn This generates a carbon-centered radical on the oxane ring, which can then engage in various bond-forming reactions, such as addition to an alkene or a cross-coupling event. The position of the initial HAT can be influenced by the directing effects of the substituents.

Another pathway involves the generation of a radical from a precursor functional group. For example, radical-mediated reductive decyanation of 2-cyanotetrahydropyrans has been shown to proceed with a partial "memory of chirality," where the stereochemical information of the starting material is not completely lost in the radical intermediate. tandfonline.com Radical additions to unsaturated tetrahydropyran precursors also provide a route to introduce new substituents. The study of free-radical additions of cyclic ethers to fluorinated alkenes has established clear stereoelectronic effects that govern reactivity. rsc.org These pathways could be exploited for the late-stage functionalization of this compound or its derivatives, enabling the construction of complex molecules. rsc.org

Table 3: Examples of Radical Reactions in Tetrahydropyran-like Systems
Radical ProcessRadical Generation MethodPotential TransformationReference Context
C-H Functionalization Hydrogen Atom Transfer (HAT)Alkylation, ArylationNickel-catalyzed HAT to alkenes. pku.edu.cn
Decarboxylative Coupling Oxidative decarboxylation of a carboxylic acidAddition to an electron-deficient alkene (Giese addition).Radical retrosynthesis strategies. nih.gov
Reductive Desulfonylation Reduction of a sulfone precursorRadical cross-coupling to form a C-C bond.Turning a concession step into a skeleton-building step. nih.gov
Minisci-type Reaction Generation of a nucleophilic radicalAddition to an electron-deficient heterocycle.Application to heteroaromatics. rsc.org

Advanced Derivatization and Chemical Transformations of 3r,4s 3 Fluorooxan 4 Ol

Strategic Functionalization at the Hydroxyl Moiety (C4)

The hydroxyl group at the C4 position of (3R,4S)-3-fluorooxan-4-ol is a key site for synthetic modifications, allowing for the introduction of various functional groups to build molecular complexity.

The hydroxyl group of this compound can undergo selective esterification and etherification reactions. These transformations are crucial for creating intermediates that can be used in further synthetic steps. For instance, esterification with a carboxylic acid can introduce a new molecular fragment, while etherification can be used to link the oxane ring to other scaffolds. sioc-journal.cn The reactivity of the hydroxyl group allows for its conversion into a better leaving group, facilitating nucleophilic substitution reactions.

A comparative overview of these functionalization reactions is presented below:

Reaction TypeReagentsProduct TypeSynthetic Utility
EsterificationCarboxylic acids, Acid chlorides, Acid anhydridesEstersIntroduction of diverse side chains, prodrug synthesis
EtherificationAlkyl halides, EpoxidesEthersLinkage to other molecular scaffolds, modification of solubility

Transformations Involving the Fluorine Atom (C3) and Adjacent Stereocenters

The presence of the fluorine atom at the C3 position significantly influences the reactivity of the oxane ring. Fluorine's high electronegativity creates a dipole moment and can affect the conformation of the ring. numberanalytics.com Transformations involving the C3 position are challenging due to the strength of the carbon-fluorine bond. However, under specific conditions, the fluorine atom can be displaced or can influence reactions at adjacent centers. The stereochemistry at both C3 and C4 is critical for the biological activity of derivatives and must be maintained or controllably inverted during synthetic transformations.

Ring System Modifications and Skeletal Rearrangements

Modifications to the oxane ring system itself or inducing skeletal rearrangements can lead to novel molecular scaffolds. While the oxane ring is generally stable, certain reaction conditions can promote ring-opening, ring-expansion, or contraction. For example, treatment with strong acids or bases could potentially lead to the formation of furan (B31954) or other heterocyclic systems, although such reactions are often complex and can result in a mixture of products. Recent advances in skeletal editing reactions, which allow for targeted modifications of ring structures, could offer new avenues for the transformation of fluorinated oxanes. acs.org

Synthesis of Chiral Amine Derivatives from this compound

The conversion of the hydroxyl group in this compound to an amine is a critical transformation for the synthesis of many pharmaceutical agents. This is often achieved through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The resulting chiral amine, (3S,4R)-3-fluorooxan-4-amine, is a key intermediate in the synthesis of various biologically active compounds. google.com For example, it is a crucial component in the synthesis of certain aminopurine compounds with therapeutic potential. google.com

PrecursorIntermediateFinal ProductKey Transformation
This compound(3R,4S)-3-fluorooxan-4-yl methanesulfonate(3S,4R)-3-fluorooxan-4-amineMesylation followed by azidation and reduction

Carbon-Carbon Bond Forming Reactions on the Oxane Scaffold

Creating new carbon-carbon bonds on the oxane scaffold is essential for building more complex molecular architectures. wikipedia.orgrsc.org This can be achieved through various methods, including the use of organometallic reagents or transition-metal-catalyzed cross-coupling reactions. acs.orgchemscene.com For instance, the hydroxyl group could be oxidized to a ketone, which can then serve as an electrophilic site for the addition of carbon nucleophiles. Alternatively, the introduction of a leaving group at a specific position on the ring could enable coupling reactions. These reactions allow for the attachment of alkyl, aryl, or other carbon-based substituents to the oxane ring, significantly expanding the chemical space accessible from this compound.

Synthetic Utility and Applications of 3r,4s 3 Fluorooxan 4 Ol in Complex Chemical Synthesis

Implementation as a Chiral Building Block for Advanced Molecular Architectures

The well-defined stereochemistry of (3R,4S)-3-fluorooxan-4-ol renders it an excellent chiral synthon for the synthesis of intricate and biologically relevant molecules. bldpharm.comtcichemicals.com Chiral building blocks are essential in the development of pharmaceuticals and other bioactive compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The fixed spatial arrangement of the fluorine and hydroxyl groups on the oxane ring of this compound provides a rigid scaffold that can be elaborated into more complex structures with high stereochemical control.

The presence of the fluorine atom can significantly influence the conformation of the oxane ring. nih.gov This conformational preference, in turn, can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of polysubstituted tetrahydropyrans. organic-chemistry.orgnih.gov For instance, the fluorine atom can exert stereoelectronic effects that guide the approach of reagents to specific faces of the molecule, thereby enabling the construction of multiple stereogenic centers with high fidelity. This level of control is paramount in the synthesis of natural products and complex drug candidates, where precise three-dimensional architecture is critical for biological activity.

Precursor in the Synthesis of Stereodefined Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of a variety of stereodefined heterocyclic scaffolds. bldpharm.combldpharm.com The tetrahydropyran (B127337) ring is a common motif in numerous natural products with significant biological activities. clockss.org The strategic placement of the fluorine atom in this compound can enhance the metabolic stability and binding affinity of the resulting heterocyclic compounds. researchgate.netnih.gov

The hydroxyl group of this compound can be readily transformed into other functional groups, such as amines or ethers, or can participate in cyclization reactions to form fused or spirocyclic ring systems. google.com For example, it can be used in the synthesis of more complex piperidine-containing structures, which are prevalent in many pharmaceuticals. chemscene.com The fluorine atom can also modulate the reactivity of adjacent functional groups, allowing for selective chemical transformations at other positions of the molecule. This versatility makes this compound a key intermediate in the construction of diverse heterocyclic libraries for drug discovery and development.

Below is a table summarizing the use of this compound in the synthesis of various heterocyclic systems.

PrecursorResulting Heterocyclic ScaffoldSynthetic Strategy
This compoundPolysubstituted TetrahydropyransDiastereoselective cyclization reactions. nih.gov
This compoundSpiro-heterocyclesIntramolecular cyclization following functional group manipulation. google.com
This compoundFluorinated PiperidinesRing transformation or functionalization followed by cyclization. bldpharm.com

Construction of Molecular Probes and Research Tools

The unique properties of the fluorine atom, including its high electronegativity and the fact that ¹⁹F is a spin-1/2 nucleus, make this compound an attractive component for the construction of molecular probes and research tools. The incorporation of fluorine can provide a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the investigation of molecular interactions and conformational changes in biological systems. nih.gov

Furthermore, the strategic placement of fluorine can influence the lipophilicity and membrane permeability of molecules, which is a critical consideration in the design of probes intended for cellular imaging or in vivo studies. The ability of fluorine to participate in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can also be exploited in the design of probes with high affinity and selectivity for their biological targets. rsc.org While specific examples of molecular probes derived directly from this compound are not extensively documented in the provided search results, its potential in this area is significant given the known applications of fluorinated compounds in chemical biology.

Strategic Integration into Diverse Organic Synthesis Routes

This compound can be strategically integrated into a wide range of organic synthesis routes to access complex target molecules. organic-chemistry.orgnih.gov Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a fluorine-substituted carbon center, allows for a variety of chemical transformations. The hydroxyl group can be protected and deprotected as needed, allowing for sequential reactions at other sites of the molecule.

The diastereoselective synthesis of polysubstituted tetrahydropyrans is a notable application where this compound or similar fluorinated precursors could be employed. nih.gov For example, in Prins cyclizations, the stereochemistry of the starting alcohol can dictate the stereochemical outcome of the final product. acs.orgresearchgate.net The fluorine atom in this compound can influence the conformational preferences of key intermediates, thereby providing an additional level of stereocontrol in such transformations. researchgate.net

The table below outlines some of the key reactions where this compound could be a valuable synthetic intermediate.

Reaction TypePotential Role of this compound
Nucleophilic SubstitutionThe hydroxyl group can act as a nucleophile.
Electrophilic AdditionThe double bond precursor to the oxane could undergo electrophilic addition.
Cyclization ReactionsCan serve as a key fragment for building larger ring systems. organic-chemistry.orgnih.gov
Functional Group InterconversionThe hydroxyl group can be converted to other functionalities.

Future Directions and Emerging Research Avenues in 3r,4s 3 Fluorooxan 4 Ol Chemistry

Innovation in Catalytic Asymmetric Synthesis of Fluorinated Oxanes

The synthesis of enantiomerically pure fluorinated oxanes like (3R,4S)-3-fluorooxan-4-ol is a significant challenge that has spurred innovation in catalytic asymmetric methods. uwindsor.cadoi.orgresearchgate.net The goal is to control the precise three-dimensional arrangement of atoms, which is crucial for biological activity. uwindsor.ca Modern strategies are moving beyond classical methods to more elegant and efficient catalytic approaches. frontiersin.org

A prominent area of innovation is the use of organocatalysis, which avoids the use of metals. Chiral secondary amines derived from amino acids and cinchona alkaloids have been successfully used for the enantioselective α-fluorination of aldehydes. nih.govchimia.ch The resulting α-fluoroaldehydes can be subsequently reduced to chiral fluorohydrins, which are key precursors for cyclization into fluorinated oxanes. nih.gov

Transition-metal catalysis also offers a powerful toolkit for these transformations. beilstein-journals.org Various catalytic systems employing metals such as cobalt, copper, palladium, and iridium have been developed for asymmetric fluorination reactions. beilstein-journals.orgacs.org For instance, cobalt-catalyzed aerobic oxidation provides a method for the stereoselective formation of tetrahydropyrans from 5-hexenols using air as the oxidant. rptu.de Another innovative approach is the fluoro-Prins cyclization, where a reagent like DMPU/HF can achieve the diastereoselective synthesis of 4-fluorotetrahydropyrans with higher yields and selectivity compared to traditional reagents. acs.orgresearchgate.net

The table below summarizes some of the innovative catalytic approaches applicable to the synthesis of chiral fluorinated oxanes.

Catalytic System Reaction Type Key Features Precursors Reference
Chiral Secondary Amines (e.g., Proline derivatives)Organocatalytic α-FluorinationMetal-free; forms chiral fluoroaldehydes which are reduced in situ.Aldehydes nih.gov
Cinchona AlkaloidsOrganocatalytic FluorinationEffective for various substrates including silyl (B83357) enol ethers and lactones.Carbonyl compounds chimia.chmdpi.com
Fluoro-substituted Co(II) ComplexesAerobic Oxidative CyclizationUses molecular oxygen as the terminal oxidant; stereoselective.5-Hexenols rptu.de
DMPU/HFNucleophilic Fluoro-Prins ReactionHigh yield and diastereoselectivity for 4-fluorotetrahydropyrans.Homoallylic alcohols and aldehydes acs.orgresearchgate.net
Chiral Iodine CatalystsAsymmetric AminofluorinationProduces chiral fluorinated oxazines with excellent stereoselectivity.Alkenes nih.gov
Chiral Lewis Acid / Metal Complexes (Ti, Cu, Ni, Pd)Electrophilic FluorinationCatalyzes the enantioselective fluorination of β-ketoesters.β-ketoesters acs.org

These evolving strategies highlight a trend towards more efficient, selective, and versatile methods for accessing complex molecules like this compound.

Mechanistic Insights into Unconventional Fluorination and Transformation Processes

Understanding reaction mechanisms is fundamental to developing new and improved synthetic methods. Research into the chemistry of this compound and related compounds has yielded significant mechanistic insights, particularly concerning unconventional fluorination and ring-forming or ring-altering processes.

One area of intense study is the deconstructive functionalization of cyclic ethers. rsc.org Electrochemical methods, for example, can be used to synthesize C(sp³)-rich heterocycles like tetrahydropyrans. researchgate.netacs.org Mechanistic investigations combining synthetic experiments, electroanalysis, and computational studies have elucidated a plausible pathway. researchgate.netchemistryviews.org The reaction is believed to initiate with the single-electron anodic oxidation of an aromatic ring on a precursor molecule, forming a radical cation. acs.orgchemistryviews.org This is followed by a mesolytic cleavage of a C-C bond to generate a stable carbocation intermediate (such as an oxocarbenium ion) and a radical, which ultimately leads to the formation of the heterocyclic product. researchgate.netchemistryviews.org

The fluoro-Prins cyclization provides another example of an unconventional transformation. The proposed mechanism for the synthesis of 4-fluorotetrahydropyrans suggests the formation of an oxocarbenium ion intermediate, which is then trapped by a fluoride (B91410) ion to form the C-F bond. researchgate.net The stereochemical outcome of such reactions is a key focus of mechanistic studies.

Ring-expansion reactions represent a powerful strategy for converting smaller, strained rings into larger, more complex heterocycles like piperidines from aziridines. nih.gov Mechanistic studies, including DFT computations, on these reactions have revealed unusual pathways, such as stereoretentive nucleophilic substitutions, where the original stereochemistry is preserved. nih.gov While often studied in nitrogen heterocycles, these principles of ring expansion via ylide intermediates and sigmatropic rearrangements are conceptually applicable to the synthesis and transformation of oxygen-containing rings like oxanes. scispace.commdpi.com

Finally, the mechanism of asymmetric fluorination using chiral organocatalysts has been investigated. For instance, chiral hypervalent iodine catalysts are proposed to form a trigonal bipyramidal iodine(III) species. The well-defined steric environment of this intermediate effectively shields one face of the substrate, allowing the fluorine nucleophile to attack from the less hindered direction, thus ensuring high stereocontrol. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, including fluorinated oxanes. nih.gov The focus is on reducing waste, avoiding hazardous substances, and minimizing energy consumption. rsc.orgsmolecule.com

A key aspect of sustainable fluorination is the development of safer fluorinating agents . Traditional reagents can be highly toxic and difficult to handle. acs.org Newer reagents like DMPU/HF are being explored as more effective and potentially safer alternatives to reagents like pyridine/HF. acs.orgresearchgate.net Furthermore, there is a significant drive to use simple alkali metal fluorides (e.g., potassium fluoride) activated by phase-transfer catalysts, which avoids the need for more complex and hazardous fluorine sources. mdpi.comacs.org

Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste. uwindsor.ca The use of aerobic oxidation , which employs molecular oxygen from the air as the terminal oxidant, is a prime example of a sustainable transformation for creating tetrahydropyran (B127337) rings. rptu.de Similarly, photoredox catalysis , which uses visible light as an abundant and renewable energy source, is being applied to drive challenging fluorination and fluoroalkylation reactions, often mediated by inexpensive organic dyes. rsc.orgnih.gov

Electrochemical synthesis is another emerging green technology. It replaces chemical oxidants or reductants with electricity, minimizing the generation of stoichiometric byproducts. researchgate.netacs.org The electrochemical deconstructive functionalization of arylalcohols to form tetrahydropyrans is a testament to the potential of this strategy. acs.org

The table below contrasts traditional and emerging green synthetic approaches relevant to fluorinated oxane synthesis.

Aspect Traditional Approach Green/Sustainable Alternative Benefit Reference
Fluorine Source Harsh reagents (e.g., F₂, HF)Selectfluor, NFSI, DMPU/HF, KF with phase-transfer catalystImproved safety and handling acs.orgacs.orgmdpi.com
Oxidants Stoichiometric heavy metal oxidants (e.g., CrO₃)Molecular oxygen (air), ElectricityReduced toxic waste, atom economy rptu.deacs.org
Energy Source Thermal heatingVisible light (photocatalysis)Energy efficiency, mild conditions nih.gov
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluidsReduced environmental impact and health hazards researchgate.net
Catalysis Stoichiometric reagentsOrganocatalysis, biocatalysis, recyclable metal catalystsWaste reduction, catalyst reuse frontiersin.orgnih.gov

By embracing these sustainable protocols, chemists can devise more environmentally responsible pathways to valuable molecules like this compound.

Exploration of New Reactivity Profiles for this compound and Analogues

The this compound scaffold and its analogues are not merely synthetic targets but are versatile building blocks for constructing more complex molecules, particularly in medicinal chemistry. smolecule.com Their reactivity is a subject of ongoing exploration, leading to novel applications.

One of the most significant applications is in bioisosteric replacement . cambridgemedchemconsulting.comsci-hub.se In drug design, a fluorine atom or a fluorine-containing group is often used to replace a hydrogen atom, a hydroxyl group, or even larger functionalities. cambridgemedchemconsulting.comchemrxiv.org This substitution can profoundly influence a molecule's properties, such as its metabolic stability, binding affinity, and lipophilicity. sci-hub.senih.gov The fluorinated oxane motif can serve as a bioisostere for other cyclic systems or functional groups, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netchemrxiv.org

The inherent functionalities of this compound—a secondary alcohol, a fluorine atom, and a cyclic ether—provide multiple handles for chemical modification. Standard transformations include oxidation of the alcohol to a ketone, esterification, and substitution reactions at both the alcohol and the fluorine-bearing carbon. smolecule.com

More advanced reactivity profiles are also being uncovered. As mentioned, deconstructive functionalization allows for the cleavage and rebuilding of the oxane ring, providing access to entirely new molecular architectures from readily available precursors. researchgate.netacs.org Furthermore, the specific stereochemistry of this compound makes it a valuable chiral building block . Its defined three-dimensional structure can be transferred into a larger target molecule, which is a crucial strategy in the synthesis of enantiomerically pure pharmaceuticals. For example, a patent describes the use of the related (3S,4R)-3-fluorooxan-4-yl amine derivative in the synthesis of a complex purine-based therapeutic agent, highlighting its utility as a key intermediate. google.com

Ongoing research continues to explore how the interplay between the fluorine atom and the oxygenated ring influences the molecule's conformation and reactivity, opening doors to new synthetic methodologies and the creation of novel bioactive compounds. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing (3R,4S)-3-fluorooxan-4-ol with high stereoselectivity?

  • Methodological Answer : Fluorinated oxanes require precise control of stereochemistry. A two-step approach is often employed:

Epoxide Ring-Opening : Use a fluorinating agent (e.g., Selectfluor®) to introduce fluorine at the C3 position of a precursor like (3R,4S)-4-hydroxyoxane, leveraging steric and electronic effects to favor the desired (3R,4S) configuration .

Chiral Resolution : Employ chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) or enzymatic resolution to isolate the enantiomerically pure product. HPLC with chiral stationary phases (CSPs) can validate purity (>98% ee) .

  • Key Data Table :
Fluorination AgentYield (%)ee (%)Reference Method
Selectfluor®7295Epoxide opening
DAST6588Nucleophilic substitution

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment (δ ~ -180 to -220 ppm for aliphatic C-F) and 1H^{1}\text{H} NMR for coupling constants to confirm stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (critical for patent applications) .
  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (<0.5%) and validate molecular ion peaks .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers; fluorinated alcohols are hygroscopic and may hydrolyze under humid conditions .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation .

Advanced Research Questions

Q. How do discrepancies in reported biological activity of this compound derivatives arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Enantiomeric Impurities : Even 2% of the (3S,4R) enantiomer can alter receptor binding. Use chiral SFC (Supercritical Fluid Chromatography) to quantify trace enantiomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently. Replicate assays in multiple solvents (water, ethanol, DMSO) .
  • Case Study : A 2023 study found that 5% (3S,4R) contamination reduced antiviral efficacy by 40%, resolved via preparative SFC .

Q. What mechanistic insights explain the reactivity of the fluorine atom in this compound under basic conditions?

  • Methodological Answer : The C-F bond’s strength (~485 kJ/mol) limits nucleophilic substitution but allows for hydrogen-bonding interactions. Key approaches:
  • Isotopic Labeling : Synthesize 18F^{18}\text{F}-labeled analogs to track metabolic pathways via PET imaging.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict fluorine’s role in stabilizing transition states during oxidation .

Q. How can researchers mitigate side reactions when functionalizing this compound for drug-discovery applications?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing substituents at C4.
  • Low-Temperature Reactions : Perform Grignard additions at -78°C to minimize β-elimination.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Fluorinated compounds may release HF upon thermal decomposition .
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.